molecular formula C10H10N2O2 B12095340 3-Acetyl-7-methoxy-4-azaindole

3-Acetyl-7-methoxy-4-azaindole

Cat. No.: B12095340
M. Wt: 190.20 g/mol
InChI Key: AGXXCCCRYAATSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-7-methoxy-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring system with a nitrogen atom at the fourth position, an acetyl group at the third position, and a methoxy group at the seventh position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-7-methoxy-4-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atom or the acetyl group, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Acetyl-7-methoxy-4-azaindole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-methoxy-4-azaindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, azaindole derivatives have been studied for their ability to inhibit tyrosine protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

    7-Azaindole: A positional isomer with nitrogen at the seventh position.

    4-Azaindole: A similar compound with nitrogen at the fourth position but without the acetyl and methoxy groups.

    Indole: The parent compound without any nitrogen substitution.

Uniqueness: 3-Acetyl-7-methoxy-4-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methoxy groups enhances its reactivity and potential as a therapeutic agent compared to other azaindole derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-8(14-2)3-4-11-9(7)10/h3-5,12H,1-2H3

InChI Key

AGXXCCCRYAATSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.